L-arginine

概要

説明

DL-アルギニンは、D-アルギニンとL-アルギニンの両方のエナンチオマーからなる化合物です。アルギニンは、さまざまな生理学的プロセスにおいて重要な役割を果たすアミノ酸です。 それはタンパク質の合成に関与し、血管の健康に不可欠な分子である一酸化窒素の産生のための前駆体として機能します .

準備方法

合成経路と反応条件

DL-アルギニンは、いくつかの方法で合成できます。一般的なアプローチの1つは、シトルリンの形成を介したオルニチンの化学合成を含みます。 このプロセスは通常、アルギニン分子の正しい形成を確実にするために、特定の酵素と制御された反応条件の使用を必要とします .

工業生産方法

工業環境では、DL-アルギニンはしばしば、微生物を使用した発酵プロセスによって生成されます。 これらの微生物は、アルギニンを過剰に産生するように遺伝子操作されており、アルギニンはさまざまな用途のために抽出および精製されます .

化学反応の分析

反応の種類

DL-アルギニンは、以下を含むいくつかの種類の化学反応を受けます。

酸化: DL-アルギニンは、一酸化窒素とシトルリンを形成するために酸化できます。

還元: 他のアミノ酸または関連する化合物に還元できます。

一般的な試薬と条件

DL-アルギニンを含む反応で使用される一般的な試薬には、酸化反応の一酸化窒素合成酵素と、置換反応のさまざまな酸と塩基が含まれます。 これらの反応の条件は、通常、目的の結果を確実に達成するために、制御されたpHと温度を含みます .

主要な製品

DL-アルギニンを含む反応から形成される主要な製品には、一酸化窒素、シトルリン、およびさまざまな置換アルギニン誘導体が含まれます .

科学研究の応用

DL-アルギニンは、科学研究において幅広い用途があります。

化学: さまざまな化合物の合成における前駆体として、および化学反応の試薬として使用されます。

生物学: DL-アルギニンは、細胞代謝とシグナル伝達経路における役割について研究されています。

医学: 心血管疾患、糖尿病、および免疫障害などの疾患における潜在的な治療効果について調査されています。

科学的研究の応用

Cardiovascular Health

Role in Nitric Oxide Production

L-arginine is a precursor for nitric oxide synthesis, which is essential for maintaining vascular tone and health. Studies have shown that this compound supplementation can improve endothelial function and reduce cardiovascular risk factors.

Clinical Findings

- A study involving 52 healthy participants demonstrated that this compound supplementation significantly decreased fasting blood sugar, triglycerides, LDL cholesterol, and total cholesterol levels compared to a placebo group .

- In patients with chronic heart failure, this compound supplementation improved hemodynamic parameters and increased serum nitric oxide levels, suggesting enhanced vascular function .

Respiratory Conditions

Cystic Fibrosis

In cystic fibrosis patients, this compound has been shown to augment airway nitric oxide levels, which are typically lower than in healthy individuals. A double-blind placebo-controlled trial found that a single dose of this compound resulted in a significant increase in exhaled nitric oxide (eNO) levels after 6 weeks of supplementation .

Neurological Disorders

Spinocerebellar Ataxia

Recent clinical trials have explored the efficacy of this compound in treating spinocerebellar ataxia (SCA6). In a Phase 2 trial involving 40 patients, those receiving this compound showed a mild reduction in ataxia symptoms as measured by the Scale for the Assessment and Rating of Ataxia (SARA), although the results did not reach statistical significance .

Inflammatory Diseases

Arthritis and Bone Health

Research indicates that this compound may inhibit inflammatory processes associated with arthritis. In animal models, it was found to block osteoclast formation and protect against inflammatory bone loss by shifting metabolic pathways in osteoclasts from glycolysis to oxidative phosphorylation . This suggests a potential therapeutic role for this compound in managing inflammatory bone diseases.

Metabolic Disorders

Diabetes Management

this compound supplementation has been studied for its effects on metabolic health in individuals with type 2 diabetes. It has been shown to enhance endothelial-dependent vasodilation and improve vascular health without significantly affecting glycemic control .

Immune Function

Macrophage Activity

this compound plays a role in modulating immune responses through its effects on macrophage function. It has been shown to enhance macrophage effector functions against pathogens like Mycobacterium leprae, suggesting its potential use in infectious diseases .

Comprehensive Data Table

作用機序

DL-アルギニンは、主に一酸化窒素合成のための前駆体としての役割を通じて、その効果を発揮します。一酸化窒素は、酵素である一酸化窒素合成酵素によってアルギニンから生成されます。 この分子はシグナル伝達分子として作用し、血管拡張、免疫応答、神経伝達などのさまざまな生理学的プロセスを調節します .

類似の化合物との比較

DL-アルギニンは、L-シトルリンやL-オルニチンなどの他のアミノ酸と比較されることがよくあります。これらの化合物は代謝的に関連しており、体内で同様の役割を共有しています。 DL-アルギニンは、一酸化窒素を直接生成する能力が独特であり、研究や治療的用途において特に価値があります .

類似の化合物

L-シトルリン: 尿素サイクルと一酸化窒素の産生に関与しています。

L-オルニチン: 尿素サイクルとアミノ酸代謝において役割を果たします。

L-グルタミン: タンパク質合成と免疫機能に重要です

DL-アルギニンの独特の特性と幅広い用途は、それをさまざまな研究分野や業界において重要な関心の対象となる化合物にしています。

類似化合物との比較

DL-Arginine is often compared with other amino acids such as L-citrulline and L-ornithine. These compounds are metabolically related and share similar roles in the body. Dthis compound is unique in its ability to directly produce nitric oxide, making it particularly valuable in research and therapeutic applications .

Similar Compounds

L-Citrulline: Involved in the urea cycle and nitric oxide production.

L-Ornithine: Plays a role in the urea cycle and amino acid metabolism.

L-Glutamine: Important for protein synthesis and immune function

Dthis compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of research and industry.

生物活性

L-arginine, a semi-essential amino acid, plays a crucial role in various physiological processes in the human body. It is a precursor for the synthesis of nitric oxide (NO), which is vital for vascular function, immune response, and cellular signaling. This article explores the biological activity of this compound, encompassing its metabolic pathways, clinical implications, and therapeutic applications.

Metabolic Pathways

This compound serves as a substrate for several important biological molecules:

- Nitric Oxide (NO) : A significant vasodilator that enhances blood flow and regulates blood pressure.

- Creatine : Essential for energy metabolism in muscle tissues.

- Polyamines : Involved in cellular growth and function.

- Agmatine : A neuromodulator that affects various physiological processes.

The synthesis of NO from this compound is catalyzed by nitric oxide synthases (NOS), which exist in three isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). The balance between these forms is crucial for maintaining vascular health and responding to stressors such as hypoxia.

Physiological Effects

This compound has been shown to exert multiple beneficial effects on health:

- Vascular Health :

- Immune Function :

- Wound Healing :

- Metabolic Regulation :

Clinical Applications

This compound supplementation has been investigated in various clinical settings:

Cardiovascular Diseases

A systematic review highlighted the role of this compound in managing cardiovascular conditions. For instance, a study involving patients with heart failure reported improvements in ejection fraction and reduced vascular stiffness following this compound therapy . However, some studies have shown mixed results regarding its efficacy in acute myocardial infarction .

Exercise Performance

Research indicates that this compound may enhance exercise performance by improving blood flow to muscles. Athletes have reported increased endurance and reduced fatigue when supplemented with this compound prior to physical activity .

Hypoxia Resistance

Studies have shown that this compound can improve physiological responses to hypoxia, enhancing endurance performance in athletes and patients with respiratory conditions .

Case Studies

The following table summarizes notable case studies on the effects of this compound supplementation:

特性

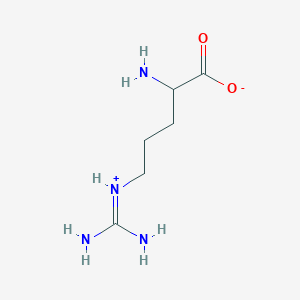

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKSFYDXXFIFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022618 | |

| Record name | DL-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7200-25-1, 1119-34-2, 74-79-3 | |

| Record name | (±)-Arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7200-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007200251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Detoxargin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | arginine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arginine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL26NTK3EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。